Cas no 171596-32-0 (N-Desmethyl-N-cyclopentyl tadalafil)

N-Desmethyl-N-cyclopentyl tadalafil 化学的及び物理的性質
名前と識別子
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- N-Desmethyl-N-cyclopentyl Tadalafil
- 1M74424KVN
- Q27252603
- N-Desmethyl-N-cyclopentyl tadalafil
-
- インチ: 1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25-/m1/s1
- InChIKey: PWUCUSITNKSTMS-CJFMBICVSA-N
- ほほえんだ: O=C1[C@H]2CC3C4C=CC=CC=4NC=3[C@@H](C3=CC=C4C(=C3)OCO4)N2C(CN1C1CCCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 2
- 複雑さ: 800
- トポロジー分子極性表面積: 74.9
N-Desmethyl-N-cyclopentyl tadalafil 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | WGA59632-5 mg |
N-Desmethyl-N-cyclopentyl tadalafil |
171596-32-0 | 5mg |
$250.00 | 2022-12-28 | ||
A2B Chem LLC | AE96690-100mg |
N-Desmethyl-N-cyclopentyl Tadalafil |
171596-32-0 | 100mg |
$1467.00 | 2024-04-20 | ||
TRC | B199000-10mg |
N-Desmethyl-N-cyclopentyl Tadalafil |
171596-32-0 | 10mg |
$ 178.00 | 2023-04-19 | ||
TRC | B199000-100mg |
N-Desmethyl-N-cyclopentyl Tadalafil |
171596-32-0 | 100mg |
$ 1384.00 | 2023-04-19 | ||
Biosynth | WGA59632-100 mg |
N-Desmethyl-N-cyclopentyl tadalafil |
171596-32-0 | 100MG |
$1,920.00 | 2022-12-28 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503352-10 mg |
N-Desmethyl-N-cyclopentyl Tadalafil, |
171596-32-0 | 10mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503352-10mg |
N-Desmethyl-N-cyclopentyl Tadalafil, |
171596-32-0 | 10mg |
¥2858.00 | 2023-09-05 | ||
Biosynth | WGA59632-10 mg |
N-Desmethyl-N-cyclopentyl tadalafil |
171596-32-0 | 10mg |
$400.00 | 2022-12-28 | ||
Biosynth | WGA59632-50 mg |
N-Desmethyl-N-cyclopentyl tadalafil |
171596-32-0 | 50mg |
$1,200.00 | 2022-12-28 | ||
A2B Chem LLC | AE96690-10mg |
N-Desmethyl-N-cyclopentyl Tadalafil |
171596-32-0 | 10mg |
$294.00 | 2024-04-20 |
N-Desmethyl-N-cyclopentyl tadalafil 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
N-Desmethyl-N-cyclopentyl tadalafilに関する追加情報
N-Desmethyl-N-cyclopentyl Tadalafil: A Comprehensive Overview
N-Desmethyl-N-cyclopentyl tadalafil, identified by the CAS number 171596-32-0, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, which has been extensively studied for its role in treating erectile dysfunction and other related conditions. The modification of tadalafil by introducing a cyclopentyl group and removing the methyl group at the N-position has opened new avenues for research into its pharmacokinetics, bioavailability, and therapeutic potential.
The structural modification of tadalafil to form N-Desmethyl-N-cyclopentyl tadalafil aims to enhance its pharmacological properties. Recent studies have shown that this modification can potentially improve the compound's solubility, stability, and absorption profiles. These improvements are crucial for developing more effective and safer therapeutic agents. The cyclopentyl group, in particular, is known to enhance lipophilicity, which may contribute to better tissue penetration and sustained release properties.
One of the key areas of research on N-Desmethyl-N-cyclopentyl tadalafil involves its mechanism of action. As a PDE5 inhibitor, it works by inhibiting the enzyme responsible for breaking down cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a critical role in smooth muscle relaxation. This relaxation effect is particularly important in improving blood flow to specific tissues, such as those involved in erectile function. Recent studies have explored how the structural changes in this compound affect its binding affinity to PDE5 and its selectivity over other PDE isoforms, which is essential for minimizing off-target effects and side reactions.
The pharmacokinetics of N-Desmethyl-N-cyclopentyl tadalafil have also been a focal point of recent investigations. Researchers are examining how the removal of the methyl group and the introduction of the cyclopentyl group influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Early findings suggest that these modifications may lead to improved bioavailability and reduced clearance rates, potentially allowing for lower dosages and fewer adverse effects.
In terms of therapeutic applications, N-Desmethyl-N-cyclopentyl tadalafil holds promise not only for erectile dysfunction but also for other conditions where PDE5 inhibition could be beneficial. These include pulmonary hypertension, benign prostatic hyperplasia, and certain cardiovascular disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in these indications.
The synthesis of N-Desmethyl-N-cyclopentyl tadalafil involves advanced organic chemistry techniques. Researchers have developed efficient routes to prepare this compound, often utilizing catalytic processes or microwave-assisted synthesis to optimize yield and purity. These methods are critical for scaling up production if the compound proves successful in clinical trials.
Another area of interest is the comparison between N-Desmethyl-N-cyclopentyl tadalafil and other PDE5 inhibitors currently on the market or in development. Studies are comparing their pharmacodynamic profiles, side effect profiles, and patient tolerability to determine where this compound might offer unique advantages.
In conclusion, N-Desmethyl-N-cyclopentyl tadalafil, with its CAS number 171596-32-0, represents an exciting advancement in the field of PDE5 inhibitors. Its structural modifications hold potential for improved therapeutic outcomes across multiple indications. As research continues to unfold, this compound may play a pivotal role in addressing unmet medical needs related to erectile dysfunction and beyond.
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